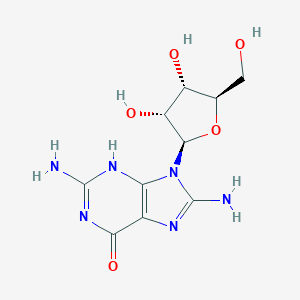
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine” is a chemical compound that has been used as a bidentate directing group in cobalt-catalyzed C (sp2)–H bond alkenylation/annulation of the corresponding benzoic hydrazides . It has been used to form an isoquinoline backbone .
Synthesis Analysis
This compound has been used in the synthesis of various chemical structures. For instance, it has been used in the cobalt-catalyzed C (sp2)–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . It has also been used in the cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .Molecular Structure Analysis
The molecular structure of “2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine” is complex and involves several functional groups. It has been used as a bidentate directing group in various chemical reactions .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the cobalt-catalyzed C (sp2)–H bond alkenylation/annulation of benzoic hydrazides . It has also been used in the cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .Scientific Research Applications
Reductively Removable Directing Group
This compound can act as a reductively removable directing group in a cobalt-catalyzed C (sp2)–H bond alkenylation/annulation cascade . It can direct the cobalt-catalyzed C (sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone .
Catalyst in Alkenylation/Annulation Cascade
It can be used as a catalyst in the alkenylation/annulation cascade of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Cyclization of Thiophene-2-Carbohydrazides
This compound assists in the cyclization of thiophene-2-carbohydrazides with maleimides . This leads to the efficient synthesis of thiophene-fused pyridones .
C–H/N–H Functionalization
It can be used in the cobalt-catalyzed direct C–H/N–H functionalization of thiophene-2-carbohydrazides with maleimides . This formal [4+2] cycloaddition has been achieved for the first time, providing an alternative and versatile approach to construct thiophene-fused pyridones .
Key Structural Motif in Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives, including this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Key Structural Motif in Pharmaceuticals
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Mechanism of Action
Target of Action
It has been used as a bidentate directing group in cobalt-catalyzed c(sp2)–h alkenylation/annulation .
Mode of Action
This compound acts as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides . It reacts with a terminal or internal alkyne followed by annulation . The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of an isoquinoline backbone . This is achieved through the cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides .
Result of Action
The result of the compound’s action is the formation of an isoquinoline backbone via a cobalt-catalyzed C(sp2)–H alkenylation/annulation . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Action Environment
The reaction involving this compound shows high efficiency and remarkable functional group tolerance , suggesting that it may be robust against various environmental conditions.
Future Directions
properties
IUPAC Name |
1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWFZFNVIDBWHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380651 |
Source


|
| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
CAS RN |
175205-68-2 |
Source


|
| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)









![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)